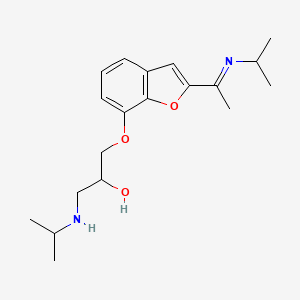
2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran is a complex organic compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of ortho-hydroxy stilbenes mediated by hypervalent iodine reagents . Another approach includes the use of AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine and phenol .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed cross-coupling reactions under ambient conditions, which allows for efficient synthesis with high yields . The use of recyclable catalysts and simple workup procedures makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzofuran ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in the presence of hypervalent iodine reagents.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans, which can be further functionalized for specific applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran involves its interaction with specific molecular targets and pathways. It is believed to modulate voltage-gated ion channels and enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission . Additionally, it may attenuate glutamate-mediated excitatory neurotransmission, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxyethyl)-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran
- 1-[2-Ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)-4-benzofuranyl]ethanone
Uniqueness
2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
51794-02-6 |
|---|---|
Molecular Formula |
C19H28N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[[2-(C-methyl-N-propan-2-ylcarbonimidoyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C19H28N2O3/c1-12(2)20-10-16(22)11-23-17-8-6-7-15-9-18(24-19(15)17)14(5)21-13(3)4/h6-9,12-13,16,20,22H,10-11H2,1-5H3 |
InChI Key |
UKZDLWGAECFGQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=NC(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


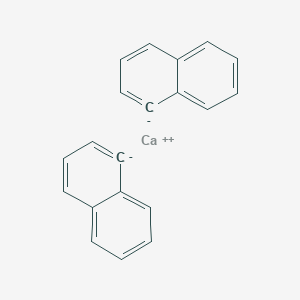
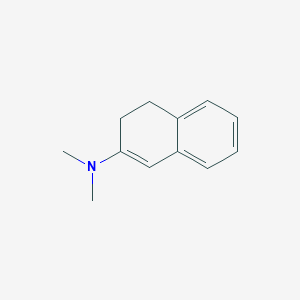
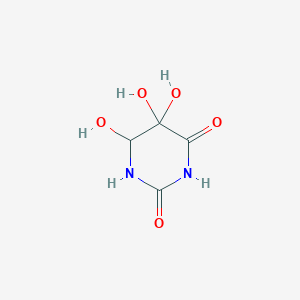
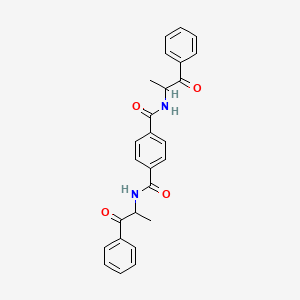
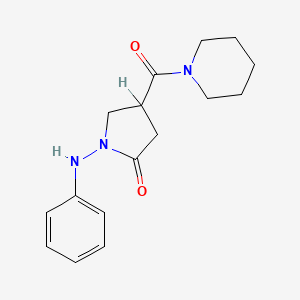
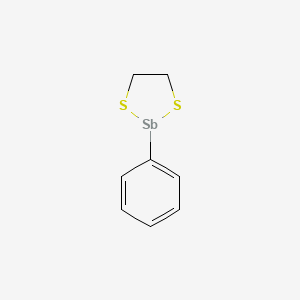
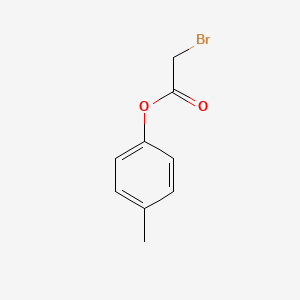
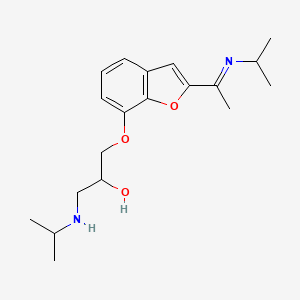

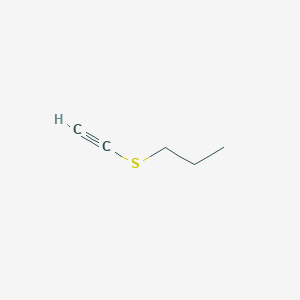
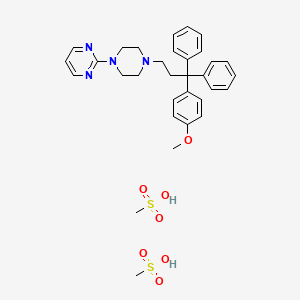
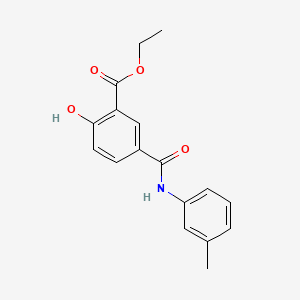
![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)

